molecular formula C16H9BrFNO3 B12200314 7-bromo-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12200314
M. Wt: 362.15 g/mol
InChI Key: SXINDMJLBWFBLR-UHFFFAOYSA-N
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Description

7-bromo-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 4H-chromene, is brominated using bromine or a brominating agent to introduce the bromine atom at the 7-position.

    Amidation: The brominated chromene is then reacted with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., dichloromethane, acetone).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water or aqueous solvents.

Major Products

    Substitution: Substituted chromene derivatives.

    Oxidation: Quinones.

    Reduction: Dihydrochromene derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide: Shares a similar core structure but with a benzoxepine ring instead of a chromene ring.

    (D)-7-Bromo-N-(1-phosphonoethyl)-5-aminomethylquinoxaline-2,3-dione: A quinoxaline derivative with similar bromine and fluorine substitutions.

Uniqueness

7-bromo-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and chemical reactivity. Its chromene core and the presence of both bromine and fluorine atoms make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H9BrFNO3

Molecular Weight

362.15 g/mol

IUPAC Name

7-bromo-N-(4-fluorophenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H9BrFNO3/c17-9-1-6-12-13(20)8-15(22-14(12)7-9)16(21)19-11-4-2-10(18)3-5-11/h1-8H,(H,19,21)

InChI Key

SXINDMJLBWFBLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)F

Origin of Product

United States

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